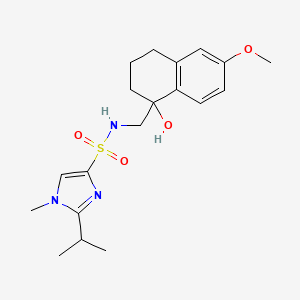

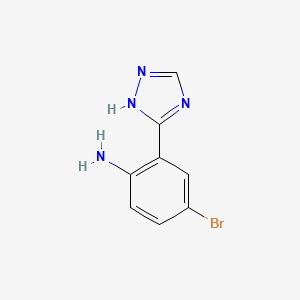

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline

Vue d'ensemble

Description

“4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process involves the use of phenacyl chloride derivatives and aluminum trichloride (AlCl 3) as a strong Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by various spectroscopic techniques . The structure of these derivatives is designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various steps. The conversion of the compound is monitored by TLC, and the obtained product precipitates in water .Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,4-triazoles, y compris le « 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline », ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants possédant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le rufinamide anticonvulsivant, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique β β -lactame tazobactam .

Synthèse organique

Les 1,2,4-triazoles sont utilisés en synthèse organique en raison de leur grande stabilité chimique, de leur caractère aromatique, de leur fort moment dipolaire et de leur capacité à former des liaisons hydrogène . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie des polymères

Les 1,2,4-triazoles ont des applications en chimie des polymères . Le fort moment dipolaire et la capacité de liaison hydrogène des 1,2,4-triazoles les rendent utiles dans la création de polymères présentant des propriétés spécifiques .

Chimie supramoléculaire

En chimie supramoléculaire, les 1,2,4-triazoles sont utilisés en raison de leur capacité à former des liaisons hydrogène avec différentes cibles . Cela conduit à l'amélioration des propriétés pharmacocinétiques, pharmacologiques et toxicologiques des composés .

Agents anticancéreux

Les dérivés du 1,2,4-triazole, y compris le « this compound », ont montré des résultats prometteurs en tant qu'agents anticancéreux . Par exemple, les composés 7d, 7e, 10a et 10d ont montré une activité cytotoxique prometteuse inférieure à 12 μM contre la lignée cellulaire Hela .

Domaines thérapeutiques

Les bases de Schiff synthétisées à partir de 3-substitués-4-amino-5-mercapto-1,2,4-triazoles ont démontré un potentiel dans les domaines thérapeutiques analgésique, antimicrobien, anti-inflammatoire et antidépresseur .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .

Mode of Action

The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .

Biochemical Pathways

Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.

Pharmacokinetics

The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .

Result of Action

The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.

Propriétés

IUPAC Name |

4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWUWXKYIUUICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882517-93-3 | |

| Record name | 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

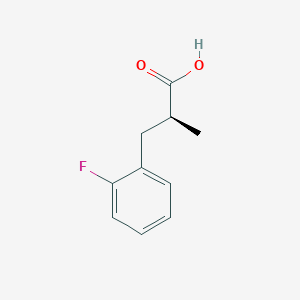

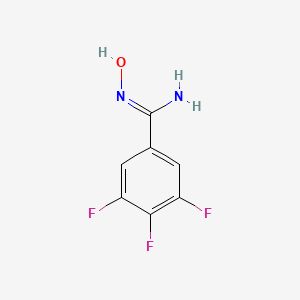

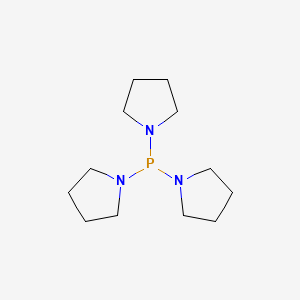

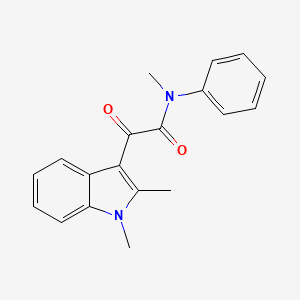

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-({[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2467686.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)

![4-(1H-pyrrol-1-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2467690.png)

![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)